2-(5-Metil-1,3-tiazol-2-il)propan-2-amina

Descripción general

Descripción

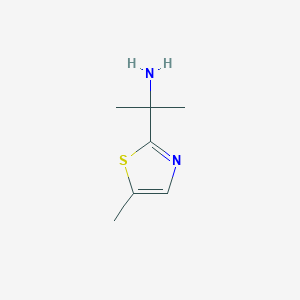

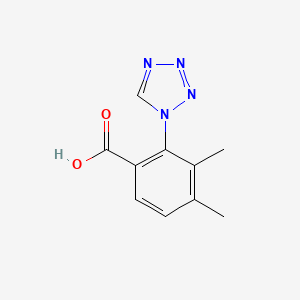

2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine is a chemical compound with the CAS Number: 1155530-59-8 . It has a molecular weight of 156.25 . The IUPAC name for this compound is 1-methyl-1-(5-methyl-1,3-thiazol-2-yl)ethylamine . The physical form of this compound is liquid .

Molecular Structure Analysis

The molecular structure of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine is a liquid at room temperature . It has a molecular weight of 156.25 . The InChI code for this compound is 1S/C7H12N2S/c1-5-4-9-6(10-5)7(2,3)8/h4H,8H2,1-3H3 .Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados del tiazol son conocidos por sus propiedades antimicrobianas. Se pueden diseñar para atacar una amplia gama de bacterias y hongos patógenos, lo que los hace valiosos en el desarrollo de nuevos antibióticos y agentes antifúngicos. La flexibilidad estructural del tiazol permite la síntesis de compuestos que pueden superar las cepas resistentes a los medicamentos, lo que es una preocupación creciente en la atención médica .

Actividad Anticancerígena

La incorporación del anillo de tiazol en los medicamentos anticancerígenos ha mostrado promesa debido a su capacidad de interferir con la proliferación celular. Los derivados del tiazol pueden actuar como inhibidores de cinasas o interactuar con el ADN, lo que lleva a la apoptosis en las células cancerosas. La investigación se ha centrado en sintetizar nuevos compuestos de tiazol que exhiben una potente actividad contra diversas líneas celulares de cáncer con efectos secundarios mínimos .

Actividad Antiinflamatoria y Analgésica

Se ha informado que los compuestos de tiazol exhiben significativas actividades antiinflamatorias y analgésicas. Esto es particularmente útil en el tratamiento de enfermedades inflamatorias crónicas como la artritis. El mecanismo a menudo implica la inhibición de las enzimas ciclooxigenasas, que son clave en el proceso inflamatorio .

Actividad Neuroprotectora

Las enfermedades neurodegenerativas como el Alzheimer y el Parkinson pueden potencialmente ser controladas con derivados del tiazol. Estos compuestos pueden proporcionar neuroprotección al modular los sistemas de neurotransmisores, reducir el estrés oxidativo e inhibir la neuroinflamación. Esta aplicación es crucial dada las limitadas opciones de tratamiento actualmente disponibles para estas afecciones .

Actividad Antidiabética

Los derivados del tiazol han mostrado potencial en el manejo de la diabetes. Pueden actuar como sensibilizadores de la insulina o inhibir enzimas involucradas en el metabolismo de los carbohidratos. Esto puede ayudar a controlar los niveles de glucosa en sangre y a controlar las complicaciones asociadas con la diabetes .

Actividad Antiviral

Con el desafío continuo de las infecciones virales emergentes, los derivados del tiazol ofrecen una vía prometedora para el desarrollo de fármacos antivirales. Pueden inhibir la entrada, replicación o ensamblaje viral, lo cual es vital para controlar infecciones como el VIH y la influenza .

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . These targets can range from enzymes to receptors, and their roles can vary significantly depending on the specific derivative and its functional groups.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . The specific interactions of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine with its targets would depend on the specific functional groups present in the molecule.

Biochemical Pathways

Thiazole derivatives have been found to influence various biochemical pathways . For example, some thiazole derivatives can activate or inhibit certain enzymes or receptors, leading to changes in the biochemical pathways within the cell .

Pharmacokinetics

The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Análisis Bioquímico

Biochemical Properties

2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to exhibit antimicrobial, antifungal, antiviral, and anticancer activities . The interactions of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.

Cellular Effects

2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, they can modulate the expression of genes involved in cell cycle regulation and metabolic processes.

Molecular Mechanism

The molecular mechanism of action of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, they can alter gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation . Long-term exposure to 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage. Toxicity studies in animal models have highlighted potential side effects, including hepatotoxicity and nephrotoxicity.

Metabolic Pathways

2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, thiazole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine in different cellular compartments can affect its activity and function.

Subcellular Localization

The subcellular localization of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.

Propiedades

IUPAC Name |

2-(5-methyl-1,3-thiazol-2-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-5-4-9-6(10-5)7(2,3)8/h4H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAARAYQIPOVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454193.png)

![4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-ol hydrochloride](/img/structure/B1454195.png)

![3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1454201.png)